
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups and a phenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one typically involves the hydroxylation of a cyclohexane derivative followed by the introduction of the phenylethanone group. One common method involves the use of a cyclohexanone derivative, which undergoes hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups. The resulting dihydroxycyclohexane is then reacted with a phenylacetyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol.
Substitution: Formation of 2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one.
科学的研究の応用
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can be compared with similar compounds such as:
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one: Similar structure but with chlorine substituents instead of hydroxyl groups.
Cyclohexane-1,2-dione: Lacks the phenylethanone moiety but has similar dihydroxycyclohexane structure.
特性
CAS番号 |
89880-43-3 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-(1,2-dihydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O3/c15-12(11-6-2-1-3-7-11)10-14(17)9-5-4-8-13(14)16/h1-3,6-7,13,16-17H,4-5,8-10H2 |
InChIキー |
BUNRYWYLDTWLHL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)O)(CC(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


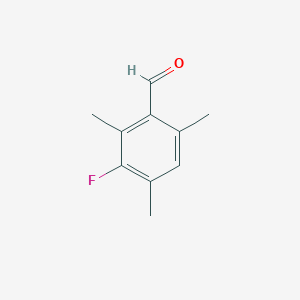
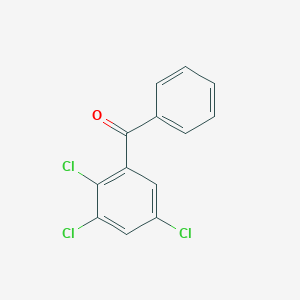
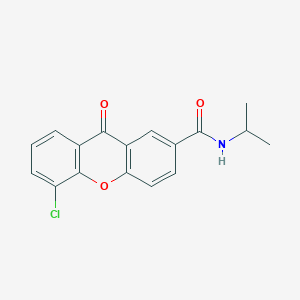

![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
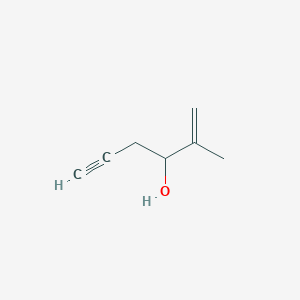
![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
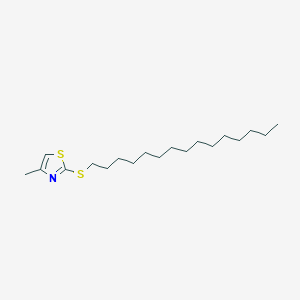
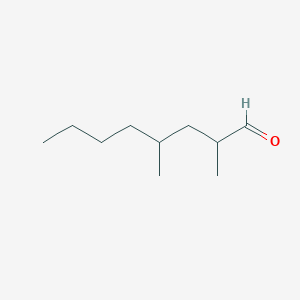


![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
